

# Application Notes and Protocols: ZD 7155 Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZD 7155   |           |
| Cat. No.:            | B15569243 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**ZD 7155** is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and other physiological effects.[5] This document provides detailed application notes and protocols for the use of **ZD 7155** in various in vivo animal models, with a focus on dosage and administration.

### **Mechanism of Action**

**ZD 7155** selectively blocks the AT1 receptor, preventing angiotensin II from exerting its physiological effects.[1][5] This antagonism leads to vasodilation and a reduction in blood pressure, making it a valuable tool for studying the renin-angiotensin system in models of hypertension and other cardiovascular diseases.[5][6]

Signaling Pathway of Angiotensin II via AT1 Receptor and its Blockade by ZD 7155





Click to download full resolution via product page

Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by ZD 7155.





## Data Presentation: ZD 7155 Dosage in Animal **Models**

The following tables summarize the quantitative data on ZD 7155 dosage from various in vivo studies.

Table 1: Intravenous Administration



| Animal<br>Model                                | Species/Str<br>ain          | Dosage                                 | Vehicle       | Key<br>Findings                                                                                                                                                                 | Reference(s |
|------------------------------------------------|-----------------------------|----------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Conscious<br>Normotensive                      | Rat<br>(Sprague-<br>Dawley) | 1.082<br>μmol/kg (0.51<br>mg/kg) bolus | Not Specified | Suppressed angiotensin II-induced pressor response for ~24 hours.                                                                                                               | [6][7]      |
| Spontaneousl<br>y<br>Hypertensive<br>Rat (SHR) | Rat                         | 1.082<br>μmol/kg (0.51<br>mg/kg) bolus | Not Specified | Exhibited a significant antihypertens ive effect.                                                                                                                               | [6][7]      |
| Conscious,<br>Restrained                       | Rat                         | 6, 30, and 60<br>μg bolus              | 0.9% NaCl     | 30 and 60 µg doses significantly blocked the pressor response to exogenous Ang II. 6 µg dose reduced antidiuretic and antinatriuretic responses to a nonpressor dose of Ang II. | [8]         |
| Critical<br>Hypotension                        | Rat                         | 0.5 mg/kg                              | Not Specified | Inhibited metoprine- induced increase in Mean Arterial Pressure (MAP).                                                                                                          | [9]         |



| Renal<br>Hemodynami Lamb<br>cs | 100 μg/kg<br>bolus<br>followed by<br>70 μg/kg/h<br>infusion | Not Specified | Decreased renal vascular resistance. | [10] |
|--------------------------------|-------------------------------------------------------------|---------------|--------------------------------------|------|
|--------------------------------|-------------------------------------------------------------|---------------|--------------------------------------|------|

Table 2: Oral Administration

| Animal<br>Model                                              | Species/Str<br>ain          | Dosage                                          | Vehicle           | Key<br>Findings                                                                  | Reference(s |
|--------------------------------------------------------------|-----------------------------|-------------------------------------------------|-------------------|----------------------------------------------------------------------------------|-------------|
| Two-Kidney,<br>One-Clip<br>Goldblatt<br>Hypertensive         | Rat<br>(Sprague-<br>Dawley) | 3 mg/kg                                         | Not Specified     | Rapidly lowered and sustained blood pressure for up to 48 hours.                 | [11]        |
| Streptozotoci<br>n-Induced<br>Diabetic<br>Neuropathy         | Rat                         | 10 mg/kg in<br>drinking<br>water for 1<br>month | Drinking<br>Water | Prevented and corrected deficits in sensory and motor nerve conduction velocity. | [3][12]     |
| Two-Kidney Two-Clip Goldblatt Hypertensive (Sodium Deprived) | Rat                         | 10 mg/kg/day<br>for 4 days                      | Not Specified     | Caused a 33-<br>mmHg fall in<br>blood<br>pressure.                               | [4]         |

Table 3: Intracerebroventricular Administration



| Animal<br>Model     | Species/Str<br>ain | Dosage  | Vehicle                        | Key<br>Findings                      | Reference(s |
|---------------------|--------------------|---------|--------------------------------|--------------------------------------|-------------|
| Sodium<br>Depletion | Baboon             | 50 μg/h | Ethanol,<br>diluted in<br>aCSF | Reduced the intake of NaCl solution. | [13]        |

## **Experimental Protocols**

Protocol 1: Intravenous Administration in Conscious Rats for Renal Function Studies

This protocol is adapted from a study investigating the interaction between angiotensin II and the sympathetic nervous system in conscious rats.[8]

- 1. Animal Model:
- Male Wistar rats.
- 2. Surgical Preparation (perform 1-2 days before the experiment):
- Anesthetize the rat with an appropriate anesthetic (e.g., methohexital sodium, intraperitoneally).
- Insert polyethylene catheters into a femoral vein (for infusions) and a femoral artery (for blood pressure monitoring and blood sampling).
- Exteriorize the catheters at the neck.
- Insert a polyethylene tube into the bladder for urine collection and exteriorize it through the abdominal wall.
- For recording renal sympathetic nerve activity (RSNA), place a bipolar electrode on the left renal sympathetic nerve via a flank incision.
- 3. Experimental Procedure:
- Place the conscious rat in a holder that allows for steady-state urine collection.



- Allow for an equilibration period of at least 6 hours after the end of anesthesia.
- Infuse physiological saline at a rate of 60 μL/min.
- Once urine output equals the saline input for at least four 10-minute periods, begin the experimental protocol.
- Administer ZD 7155 as an intravenous bolus injection at the desired dose (e.g., 6, 30, or 60 μg). The vehicle used is 0.9% NaCl.[8]
- · Collect urine in 10-minute fractions.
- Monitor mean arterial blood pressure and heart rate continuously.
- To confirm AT1 receptor blockade, a bolus of angiotensin II (e.g., 20 ng) can be administered intravenously before and after ZD 7155 administration to assess the pressor response.[8]

Protocol 2: Oral Administration in a Hypertensive Rat Model

This protocol is based on a study using the two-kidney, one-clip Goldblatt hypertensive rat model.[11]

- 1. Animal Model:
- Male Sprague-Dawley rats.
- Induce Goldblatt hypertension by placing a silver clip on the left renal artery and performing a right nephrectomy.
- 2. Drug Preparation and Administration:
- Prepare ZD 7155 for oral administration. While the specific vehicle was not mentioned in this study, a common method is to suspend the compound in a vehicle like 0.5% carboxymethyl cellulose.
- Administer ZD 7155 orally via gavage at the desired dose (e.g., 3 mg/kg).[11]
- 3. Experimental Procedure:







- Monitor systolic blood pressure and heart rate at various time points post-administration (e.g., up to 48 hours) using a tail-cuff method or telemetry.[11]
- At the end of the study, animals can be euthanized, and tissues (e.g., aorta, kidney, adrenal gland) can be collected for further analysis, such as receptor binding assays.[11]

General Experimental Workflow for In Vivo ZD 7155 Studies





Click to download full resolution via product page

Caption: A generalized workflow for conducting in vivo experiments with ZD 7155.



#### Vehicle Preparation for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and stability of **ZD 7155** for in vivo administration. While some studies use simple saline solutions, others may require co-solvents. [8]

#### Recommended Vehicle Formulations:

- For Intravenous Injection:
  - 0.9% Saline: If ZD 7155 is sufficiently soluble.[8]
  - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common co-solvent system for poorly soluble compounds.[1]
  - 10% DMSO, 90% (20% SBE-β-CD in Saline): An alternative for improving solubility.[1]
- · For Oral Gavage:
  - 10% DMSO, 90% Corn Oil.[1]
  - 0.5% Carboxymethyl cellulose (CMC) in water.

#### Preparation Protocol (Example using co-solvents):

- Prepare a stock solution of ZD 7155 in DMSO.
- Sequentially add the other co-solvents (e.g., PEG300, Tween-80) and mix thoroughly after each addition.
- Finally, add saline or water to reach the final desired concentration and volume.
- It is recommended to prepare the working solution fresh on the day of the experiment.[1]

#### Considerations for Experimental Design

 Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle itself.



- Dose-Response Studies: It is advisable to perform a dose-response study to determine the optimal dose for the specific animal model and desired effect.[8]
- Duration of Action: **ZD 7155** has been shown to have a long duration of action, which should be considered when designing the dosing schedule.[6][7][11]
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should consult the primary literature for detailed methodologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ZD 7155 (hydrochloride) | CAS 146709-78-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bocsci.com [bocsci.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD
   7155 and losartan in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Angiotensin receptors modulate the renal hemodynamic effects of nitric oxide in conscious newborn lambs PMC [pmc.ncbi.nlm.nih.gov]



- 11. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nerve function and regeneration in diabetic rats: effects of ZD-7155, an AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ZD 7155 Dosage for In Vivo Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569243#zd-7155-dosage-for-in-vivo-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com